Pseudobaptigenin Pseudobaptigenin Pseudobaptigenin is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone and in which the phenyl group at position 3 is replaced by a 1,3-benzodioxol-5-yl group. It has a role as an antiprotozoal drug and a plant metabolite. It is a member of benzodioxoles and a member of 7-hydroxyisoflavones. It is a conjugate acid of a pseudobaptigenin(1-).
Pseudobaptigenin has been reported in Spatholobus suberectus, Maackia amurensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 90-29-9
VCID: VC21336631
InChI: InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2
SMILES: Array
Molecular Formula: C16H10O5
Molecular Weight: 282.25 g/mol

Pseudobaptigenin

CAS No.: 90-29-9

Cat. No.: VC21336631

Molecular Formula: C16H10O5

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

Pseudobaptigenin - 90-29-9

Specification

Description Pseudobaptigenin is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone and in which the phenyl group at position 3 is replaced by a 1,3-benzodioxol-5-yl group. It has a role as an antiprotozoal drug and a plant metabolite. It is a member of benzodioxoles and a member of 7-hydroxyisoflavones. It is a conjugate acid of a pseudobaptigenin(1-).
Pseudobaptigenin has been reported in Spatholobus suberectus, Maackia amurensis, and other organisms with data available.
CAS No. 90-29-9
Molecular Formula C16H10O5
Molecular Weight 282.25 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-4-one
Standard InChI InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2
Standard InChI Key KNJNBKINYHZUGC-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O
Melting Point 296 - 298 °C

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